Dimethyl Disulfide-d₆ (C₂D₆S₂) is the deuterated isotopologue of dimethyl disulfide (C₂H₆S₂), where all six hydrogen atoms are replaced by deuterium (²H or D). This substitution preserves the core disulfide bond (–S–S–) and methyl group geometry but increases the molecular mass from 94.20 g·mol⁻¹ (non-deuterated) to 100.24 g·mol⁻¹ (deuterated) [2] [7]. The C–D bond length (~1.09 Å) is shorter than the C–H bond (~1.10 Å), leading to altered vibrational frequencies and kinetic isotope effects. These differences enable precise tracking of reaction pathways in spectroscopic and mechanistic studies without altering the compound’s chemical reactivity [1] [6].
Standardized molecular identifiers facilitate database integration and computational studies:
[2H]C([2H])([2H])SSC([2H])([2H])[2H]
[1] [7] InChI=1S/C2H6S2/c1-3-4-2/h1-2H3/i1D3,2D3
[2]These notations explicitly denote deuterium substitution at both methyl groups, enabling unambiguous differentiation from protonated analogs in cheminformatics workflows [1] [7]. Deuteration minimally affects disulfide bond reactivity but measurably alters bulk physical properties due to increased molecular mass and stronger C–D bonds:
Table 2: Key Physicochemical Parameters
Property | Dimethyl Disulfide-d₆ | Non-Deuterated Analog | Measurement Conditions |
---|---|---|---|
Boiling Point | 109°C | 110°C | Atmospheric pressure [1] |
Density | 1.112 g·mL⁻¹ | 1.06 g·mL⁻¹ | 25°C [1] [6] |
Water Solubility | <2.5 g·L⁻¹ | 2.5 g·L⁻¹ | 20°C [6] |
Flash Point | 15°C | 15°C | Closed cup [1] |
Dimethyl Disulfide-d₆ exhibits stability akin to its protonated counterpart but requires specific handling due to flammability (flash point: 15°C) [1] [7]. It decomposes at temperatures >370°C, releasing deuterated methanethiol (CD₃SH) and sulfur dioxide (SO₂). Storage at 4°C in sealed containers prevents isotopic exchange and degradation [2] [7]. Environmental factors like humidity minimally impact its stability, but prolonged exposure to oxidizing agents should be avoided to preserve isotopic integrity [6].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8